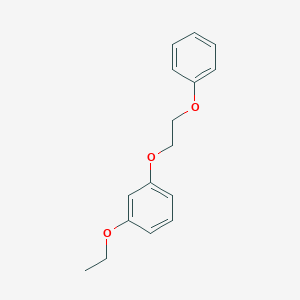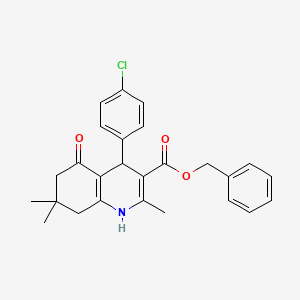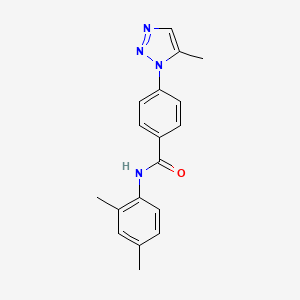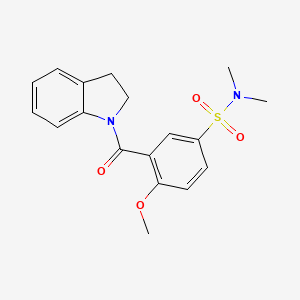
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is a synthetic compound that belongs to the class of azepane carboxamides. It is commonly referred to as DMPT or 2-thienyl-azepan-1-one. DMPT is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Mecanismo De Acción
DMPT activates the N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide signaling pathway by inhibiting the activity of the tuberous sclerosis complex 1 (TSC1)/TSC2 complex, which is a negative regulator of this compound. The activation of this compound by DMPT leads to the phosphorylation of downstream targets such as p70S6 kinase and 4E-binding protein 1 (4EBP1), which are involved in regulating protein synthesis and cell growth.
Biochemical and Physiological Effects
DMPT has been shown to have several biochemical and physiological effects, including the induction of autophagy, inhibition of tumor growth, and improvement of cognitive function in animal models of neurodegenerative disorders. DMPT has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential therapeutic application in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPT in laboratory experiments include its potent and specific activation of the N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide signaling pathway, its ability to induce autophagy, and its potential therapeutic application in various diseases. However, the limitations of using DMPT in laboratory experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful optimization of experimental conditions to ensure reproducibility and specificity of results.
Direcciones Futuras
Several future directions for research on DMPT include the development of more efficient and scalable synthesis methods, the identification of novel targets and pathways regulated by DMPT, and the optimization of DMPT dosing and administration for therapeutic applications. Additionally, the use of DMPT in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, DMPT represents a promising candidate for the development of novel therapeutic interventions in various diseases.
Métodos De Síntesis
DMPT can be synthesized using various methods, including the reaction of 5-methyl-2-thiophene carboxylic acid with 2,4-dimethoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to yield pure DMPT.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Several studies have shown that DMPT can induce autophagy, a cellular process that plays a critical role in removing damaged organelles and proteins, thereby preventing the accumulation of toxic aggregates and maintaining cellular homeostasis. DMPT-induced autophagy has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)17-7-5-4-6-12-22(17)20(23)21-16-10-9-15(24-2)13-18(16)25-3/h8-11,13,17H,4-7,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFEHUPKIIMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226119.png)
![3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B5226129.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)


![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)


